Cas no 60705-62-6 (4-tert-Butylcalix4arene)

4-tert-Butylcalix[4]arene is a macrocyclic compound belonging to the calixarene family, characterized by a cup-shaped molecular structure with four phenolic units bridged by methylene groups. The tert-butyl substituents enhance solubility in organic solvents while maintaining the compound's rigid conformational stability. This derivative is widely utilized in supramolecular chemistry due to its ability to form host-guest complexes with various ions and neutral molecules. Its well-defined cavity and tunable functionalization make it valuable for applications in molecular recognition, catalysis, and sensor development. The compound's high purity and structural predictability further contribute to its reliability in research and industrial processes.
4-tert-Butylcalix4arene structure
4-tert-Butylcalix4arene structure
Product Name:4-tert-Butylcalix4arene
CAS No:60705-62-6
MF:C44H56O4
MW:648.9131
MDL:MFCD00066280
CID:57588
PubChem ID:335377
Update Time:2025-10-21

4-tert-Butylcalix4arene Chemical and Physical Properties

Names and Identifiers

    • 4-tert-Butylcalix[4]arene
    • 4-t-Butylcalix[4]arene
    • Tetra-tert-butyl(tetrahydroxy)calix[4]arene
    • Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol,5,11,17,23-tetra-tert-butyl- (6CI,7CI)
    • 4-tert-Butylcalix[4]arene-25,26,27,28-tetrol
    • 5,11,17,23-Tetra-4-tert-butyl-25,26,27,28-tetrahydroxycalix[4]arene
    • 5,11,17,23-Tetra-p-tert-butyl-25,26,27,28-tetrahydroxycalix(4)arene
    • 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrahydroxycalix[4]arene
    • 5,11,17,23-Tetra-tert-butylcalix[4]arene
    • Formaldehyde-p-tert-butylphenylcyclic tetramer
    • NSC 344251
    • Tetra-p-tert-butyltetracalix[4]arene
    • Tetra-tert-butylcalix[4]arene
    • p-tert-Butylcalix[4]arene
    • p-tert-Butylcalix[4]arene-25,26,27,28-tetrol
    • p-tert-Butylcalix[4]arenetetrol
    • tert-Butylcalix[4]arene
    • NSC344251
    • 5,11,17,23-tetra-tert-butylpentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • Ethyl 2-{[5,11,17,23-tetra(tert-butyl)-26,27,28-tris(2-ethoxy-2-oxyethoxy)pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,
    • AKOS000278329
    • tetratert-butyl[?]tetrol
    • B1809
    • 5,11,17,23-tetratert-butylpentacyclo[19.3.1.1^{3,7.1^{9,13.1^{15,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
    • 4-tert-Butylcalix[4]arene, 95%
    • 5,11,17,23-Tetra-t-butyl-25,26,27,28-tetrahydroxycalix-4-arene stereoisomer
    • 5,11,17,23-Tetra-t-butyl-25,26,27,28-tetrahydroxycalix-4-arene
    • 5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
    • 60705-62-6
    • CHEMBL4638477
    • F11811
    • 121702-02-1
    • NSC-344251
    • Z275313776
    • MFCD00066280
    • BCP20510
    • 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • NVKLTRSBZLYZHK-UHFFFAOYSA-N
    • 5,11,17,23-tetra-tert-butylpentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • SY005562
    • cone-15,35,55,75-Tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol,stereoisomer
    • CS-M1853
    • A926887
    • TBC4@130Degrees
    • SCHEMBL9910710
    • A868906
    • AS-19166
    • J-700381
    • DTXSID70209528
    • FT-0619502
    • Q-101992
    • 5,11,17,23-Tetratert-butylpentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
    • EN300-18464608
    • F1170-0179
    • 15,35,55,75-tetra-tert-Butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol
    • Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-dimethylethyl)
    • 157432-87-6
    • NS00034433
    • 5,11,17,23-TETRA-TERT-BUTYLPENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-DODECAENE-25,26,27,28-TETROL
    • DB-072837
    • 4-tert-Butylcalix4arene
    • MDL: MFCD00066280
    • Inchi: 1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3
    • InChI Key: NVKLTRSBZLYZHK-UHFFFAOYSA-N
    • SMILES: O([H])C1=C2C([H])=C(C([H])=C1C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2([H])[H])O[H])O[H])O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 2033965

Computed Properties

  • Exact Mass: 648.41800
  • Monoisotopic Mass: 648.418
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 4
  • Complexity: 840
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 13
  • Topological Polar Surface Area: 80.9

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 0.9543 (rough estimate)
  • Melting Point: ≥300 °C (lit.)
  • Boiling Point: 683.1℃ at 760 mmHg
  • Flash Point: 252.6℃
  • Refractive Index: 1.6400 (estimate)
  • Water Partition Coefficient: Soluble in chloroform, benzene, toluene. Insoluble in water.
  • PSA: 80.92000
  • LogP: 10.37560
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

4-tert-Butylcalix4arene Security Information

4-tert-Butylcalix4arene Customs Data

  • HS CODE:29072990

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4-tert-Butylcalix4arene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 120 °C; 1 h, 200 °C; 1 h, 200 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Reference
A more benign approach to the synthesis of calixarenes
Makha, Mohamed; et al, Green Chemistry, 2004, 6(3), 158-160

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium triflate Solvents: Dichloromethane ;  30 min, 120 °C
Reference
Do Commercially Available Metal Salts Mediate Calixarene Formation via Hydrogen-Bonded Dimers?
Bew, Sean P.; et al, Journal of Organic Chemistry, 2011, 76(17), 7076-7083

Production Method 3

Reaction Conditions
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: Dichloromethane ;  60 min, 120 °C
Reference
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetralin
Reference
Improved synthesis of 5,11,17,23,29-penta-t-butylcalix[5]arene-31,32,33,34,35-pentol and immobilization of the conformation by O-alkylation
Iwamoto, Koji; et al, Bulletin of the Chemical Society of Japan, 1994, 67(5), 1499-502

Production Method 5

Reaction Conditions
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  15 °C; 30 min, 15 °C
1.2 Solvents: Dichloromethane ;  4 h, 15 °C; 16 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
An expedient one-pot synthesis of para-tert-butylcalix[8]- and [9]arene
Bew, Sean P.; et al, Chemical Communications (Cambridge, 2007, (9), 975-977

Production Method 6

Reaction Conditions
1.1 Catalysts: Ferrocenium tetrafluoroborate Solvents: 1,3,5-Trioxane ;  30 min, 120 °C
Reference
Synthesis and reactions of calixarenes using microwave irradiation
Bew, Sean P.; et al, Polymer Preprints (American Chemical Society, 2008, 49(2), 957-958

4-tert-Butylcalix4arene Raw materials

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Amadis Chemical Company Limited
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(CAS:60705-62-6)4-tert-Butylcalix4arene
Order Number:A868906
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:14
Price ($):453.0
Email:sales@amadischem.com

Additional information on 4-tert-Butylcalix4arene

4-tert-Butylcalix[4]arene (CAS No. 60705-62-6): A Versatile Macrocycle in Supramolecular Chemistry

4-tert-Butylcalix[4]arene (CAS No. 60705-62-6) is a prominent member of the calixarene family, a class of macrocyclic compounds that have garnered significant attention in the field of supramolecular chemistry. These macrocycles are characterized by their unique bowl-shaped structure, which can be tailored to bind various guest molecules with high selectivity and affinity. The 4-tert-Butylcalix[4]arene variant, in particular, has been extensively studied for its exceptional binding properties and potential applications in drug delivery, sensing, and catalysis.

The 4-tert-Butylcalix[4]arene molecule is composed of four phenolic units connected by methylene bridges, forming a rigid and conformationally flexible macrocycle. The tert-butyl groups attached to the phenolic units provide steric hindrance, which influences the conformational stability and binding selectivity of the calixarene. This structural feature makes 4-tert-Butylcalix[4]arene an ideal candidate for designing supramolecular systems with specific recognition capabilities.

Recent advancements in the synthesis and application of 4-tert-Butylcalix[4]arene have highlighted its versatility and potential in various scientific domains. For instance, a study published in the Journal of the American Chemical Society (JACS) demonstrated the use of 4-tert-Butylcalix[4]arene as a host molecule for selective recognition of metal ions. The researchers found that 4-tert-Butylcalix[4]arene could effectively bind to specific metal ions such as Cu2+ and Zn2+, making it a valuable tool for environmental monitoring and remediation.

In the realm of drug delivery, 4-tert-Butylcalix[4]arene has shown promise as a carrier for targeted drug release. A research group at the University of California, Berkeley, reported that 4-tert-Butylcalix[4]arene could encapsulate hydrophobic drugs and release them in a controlled manner upon exposure to specific stimuli. This property is particularly useful for enhancing the therapeutic efficacy and reducing the side effects of drugs used in cancer treatment.

The sensing capabilities of 4-tert-Butylcalix[4]arene have also been explored extensively. A study published in Angewandte Chemie International Edition demonstrated that 4-tert-Butylcalix[4]arene could be used to develop highly sensitive and selective sensors for detecting small organic molecules. The researchers designed a fluorescent sensor based on 4-tert-Butylcalix[4]arene, which exhibited significant changes in fluorescence intensity upon binding to target analytes such as amino acids and sugars.

In addition to its applications in sensing and drug delivery, 4-tert-Butylcalix[4]arene has been investigated for its catalytic properties. A team at the Max Planck Institute for Coal Research reported that 4-tert-Butylcalix[4]arene could serve as an efficient catalyst for various organic reactions, including Diels-Alder reactions and Michael additions. The unique structural features of 4-tert-Butylcalix[4]arene allow it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivities.

The synthesis of 4-tert-Butylcalix[4]arene typically involves multistep procedures, starting from tert-butylphenol or related phenolic compounds. Recent developments in synthetic methods have focused on improving yield and purity while reducing environmental impact. For example, a green chemistry approach using microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product quality.

The future prospects for 4-tert-Butylcalix[4]arene are promising, with ongoing research aimed at expanding its applications in materials science, nanotechnology, and biotechnology. The ability to functionalize 4-tert-Butylcalix[4]arene with various substituents opens up new possibilities for designing advanced supramolecular systems with tailored properties.

In conclusion, 4-tert-Butylcalix[4]arene (CAS No. 60705-62-6) is a versatile macrocycle with a wide range of applications in supramolecular chemistry. Its unique structural features make it an excellent candidate for developing novel materials and systems with high selectivity and functionality. As research continues to advance, the potential uses of 4-tert-Butylcalix[4]arene are expected to expand further, contributing significantly to various scientific fields.

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(CAS:60705-62-6)4-tert-Butylcalix4arene
A868906
Purity:99%
Quantity:100g
Price ($):453.0
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